molecular formula C18H13NO3 B12755685 2-(2-Naphthamido)benzoic acid CAS No. 106696-36-0

2-(2-Naphthamido)benzoic acid

Cat. No.: B12755685
CAS No.: 106696-36-0
M. Wt: 291.3 g/mol
InChI Key: BBJZKXXWFJLNRR-UHFFFAOYSA-N
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Description

2-(2-Naphthamido)benzoic acid is an organic compound with the molecular formula C18H13NO3 It is a derivative of benzoic acid and naphthalene, featuring an amide linkage between the two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthamido)benzoic acid typically involves the reaction of 2-naphthylamine with phthalic anhydride. The reaction proceeds through the formation of an amide bond between the amine group of 2-naphthylamine and the carboxylic acid group of phthalic anhydride. The reaction is usually carried out in a solvent such as toluene or xylene under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-Naphthamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with various industrial and medicinal applications.

    2-Naphthol: An aromatic compound with a hydroxyl group, used in the synthesis of dyes and as an intermediate in organic synthesis.

    Naphthalene: A polycyclic aromatic hydrocarbon used in the production of phthalic anhydride and as a moth repellent.

Uniqueness

2-(2-Naphthamido)benzoic acid is unique due to its amide linkage, which imparts distinct chemical and physical properties compared to its parent compounds. This structural feature allows it to participate in specific interactions and reactions that are not possible with simpler aromatic compounds.

Biological Activity

2-(2-Naphthamido)benzoic acid, a compound derived from the naphthalene and benzoic acid frameworks, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and receptor modulation effects.

Chemical Structure

The structure of this compound can be represented as follows:

C15H13NO2\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{2}

This compound features a naphthalene ring linked to a benzoic acid moiety via an amide bond, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the disc diffusion method revealed that this compound showed comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Activity Comparison
This compoundAntibacterialComparable to ciprofloxacin
Other benzoic acid derivativesVaried antimicrobial activityDifferent levels of efficacy

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through its inhibitory effects on secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory pathways. The compound demonstrated inhibitory action at micromolar concentrations, suggesting its potential as an anti-inflammatory agent .

Receptor Modulation

Studies have shown that this compound acts as a modulator of retinoic acid receptors (RARs). Specifically, it has been identified as a selective antagonist for RARβ and RARα subtypes. This modulation could have implications in therapeutic strategies for conditions like acute promyelocytic leukemia and skin disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted on various benzoic acid derivatives highlighted the superior antibacterial properties of this compound compared to other tested compounds. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .
  • Inflammation Model :
    • In vitro studies using human fibroblast cells demonstrated that this compound effectively reduced sPLA2 activity, indicating its potential role in managing inflammatory diseases .
  • Receptor Interaction Analysis :
    • Molecular docking studies have suggested that the binding affinity of this compound to RARs is significant, with implications for drug design targeting these receptors in cancer therapy .

Properties

CAS No.

106696-36-0

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-(naphthalene-2-carbonylamino)benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17(19-16-8-4-3-7-15(16)18(21)22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20)(H,21,22)

InChI Key

BBJZKXXWFJLNRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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